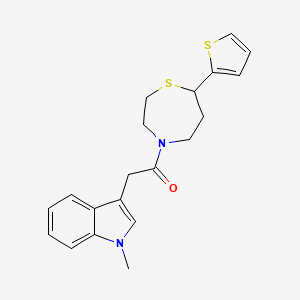![molecular formula C10H7Cl2F4NO B2820953 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide CAS No. 2411243-80-4](/img/structure/B2820953.png)
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and trifluoroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2,2,2-trifluoroethyl chloroacetate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.
Pathways Involved: By modulating enzyme activity or receptor binding, the compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(4-fluorophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the trifluoroethyl group. These features confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological activity, which are not present in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F4NO/c11-4-8(18)17-9(10(14,15)16)5-1-2-7(13)6(12)3-5/h1-3,9H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIQJXQFKMVKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)NC(=O)CCl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)
![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
![2-methoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2820876.png)
![N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B2820877.png)

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
![(2Z)-2-[(dimethylamino)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2820882.png)


![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
